molecular formula C3H9N B1434760 Ethylmethyl-D3-amine CAS No. 223459-64-1

Ethylmethyl-D3-amine

Cat. No.: B1434760
CAS No.: 223459-64-1
M. Wt: 62.13 g/mol
InChI Key: LIWAQLJGPBVORC-BMSJAHLVSA-N
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Description

Ethylmethyl-D3-amine is a deuterated amine compound with the molecular formula C3H6D3N. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylmethyl-D3-amine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3. This intermediate is then reduced in an inert solvent to produce methyl-D3-amine, which can be further reacted with ethylating agents to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterium oxide and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethylmethyl-D3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Mechanism of Action

The mechanism of action of ethylmethyl-D3-amine involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms in the compound can influence enzyme-substrate interactions and metabolic processes, leading to altered reaction kinetics and stability. This makes this compound a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific deuterium labeling, which provides unique advantages in stability and reaction kinetics. This makes it particularly useful in applications requiring precise isotopic labeling and enhanced performance, such as advanced analytical techniques and pharmaceutical research .

Properties

IUPAC Name

N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmethyl-D3-amine
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Reactant of Route 6
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